molecular formula C17H24N2O2 B11837240 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B11837240
M. Wt: 288.4 g/mol
InChI Key: VFWSLZMIAPYHQJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane (molecular formula: $$ \text{C}{17}\text{H}{24}\text{N}{2}\text{O}{2} $$, molecular weight: 288.4 g/mol) features a spiro[3.3]heptane core, where two three-membered rings share a central carbon atom. The 2,6-diazaspiro designation indicates nitrogen atoms at positions 2 and 6 of the fused ring system. The tert-butoxycarbonyl (Boc) group occupies position 1, while a benzyl substituent is attached to position 6, introducing steric bulk and electronic modulation to the scaffold.

The stereochemical configuration arises from the spiro junction, which imposes a non-planar geometry. X-ray studies of analogous spiro[3.3]heptanes reveal torsional angles ($$ \phi1 $$, $$ \phi2 $$) of 22.8–29.7° between exit vectors, deviating significantly from the coplanarity observed in para-substituted benzene rings. This distortion creates a three-dimensional topology that mimics meta-substituted aromatic systems, making the scaffold valuable for drug design. The Boc group adopts a equatorial-like orientation relative to the spiro core, minimizing steric clashes with the benzyl substituent.

Table 1: Key Structural Parameters

Parameter Value Source
Molecular Formula $$ \text{C}{17}\text{H}{24}\text{N}{2}\text{O}{2} $$
Torsional Angles ($$ \phi1 $$, $$ \phi2 $$) 22.8–29.7°
Spiro Junction Angle ($$ \theta $$) 129–130°

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 2-benzyl-2,6-diazaspiro[3.3]heptane-7-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)14-17(10-18-14)11-19(12-17)9-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3

InChI Key

VFWSLZMIAPYHQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2(CN1)CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reductive Amination Strategy

The foundational approach involves reductive amination of a bicyclic aldehyde precursor with benzylamine derivatives. As demonstrated by Thieme Connect, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde undergoes cyclization with primary amines under basic conditions to form the spirocyclic framework. For 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane, this method is adapted by introducing tert-butoxycarbonyl (Boc) protection at the secondary amine site prior to cyclization. The aldehyde intermediate is treated with benzylamine in tetrahydrofuran (THF) under reflux, followed by sodium triacetoxyborohydride (STAB) as a reducing agent to yield the spirocyclic amine.

Boc Protection and Deprotection Dynamics

Boc protection is critical for preventing undesired side reactions during spirocyclization. The MDPI study highlights that HCl-mediated deprotection of Boc groups in 2,6-diazaspiro[3.3]heptanes can lead to ring-opening side reactions, necessitating the use of trifluoroacetic acid (TFA) in dichloromethane for selective Boc removal. This finding directly informs the synthesis of this compound, where Boc protection is introduced early via di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Alternative Cyclization Pathways

A patent by WO2018153312A1 describes a multi-step route beginning with N-arylation of azetidine precursors. For example, 1-methylazetidine-3-carbaldehyde is reacted with benzyl chloride under Ullmann coupling conditions to install the benzyl group, followed by Boc protection using di-tert-butyl dicarbonate. Titanium-mediated cyclometallation, as reported in ChemRxiv, offers an alternative for constructing the quaternary carbon center via titanacyclobutane intermediates, though this method remains less common in industrial settings.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields (>75%) are achieved in THF or dichloromethane at 70–80°C, as higher temperatures promote decomposition of the spirocyclic intermediate. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to competing N-alkylation side reactions.

Catalytic and Stoichiometric Considerations

The use of t-BuOK as a base in THF enhances cyclization efficiency by deprotonating the amine intermediate, facilitating nucleophilic attack on the aldehyde carbonyl. Stoichiometric excess of benzylamine (1.5–2.0 equiv) ensures complete conversion, while substoichiometric amounts lead to dimeric byproducts.

Table 1: Comparative Analysis of Synthetic Methods

MethodStarting MaterialReagents/ConditionsYield (%)Purity (HPLC)
Reductive AminationAzetidine-3-carbaldehydeBenzylamine, STAB, THF, 70°C7898.5
Boc-Protected Route1-MethylazetidineDi-tert-butyl dicarbonate, TFA8297.8
Titanium-MediatedCyclohexanoneCp2TiCH2, Me3Al6595.2

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/isohexane gradients (20–100% EtOAc). Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases resolves residual benzylamine and Boc-deprotected byproducts.

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) of the final compound exhibits characteristic signals at δ 1.42 ppm (s, 9H, Boc CH3), 3.27–3.65 ppm (m, 4H, azetidine CH2), and 7.23–7.34 ppm (m, 5H, benzyl aromatic). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 289.1782 (calculated for C17H25N2O2+: 289.1784).

Challenges and Mitigation Strategies

Ring-Opening During Deprotection

As noted in the MDPI study, HCl-mediated Boc deprotection causes ring-opening via azetidine N-protonation. Substituting HCl with TFA in dichloromethane at 0°C suppresses this side reaction, preserving the spirocyclic structure.

Regioselectivity in N-Benzylation

Competitive alkylation at both nitrogen atoms of the diazaspiro core is addressed by employing bulky bases like t-BuOK, which favor monosubstitution at the less hindered amine site.

Industrial Scalability and Environmental Impact

Large-scale production (Patent WO2018153312A1) utilizes continuous flow reactors to enhance heat transfer and minimize solvent waste. Life-cycle assessments highlight the environmental advantage of STAB over traditional borohydrides due to lower heavy metal content .

Chemical Reactions Analysis

Reductive Amination Approach

The most common method involves reductive amination of aldehydes with primary amines or anilines. For example, the synthesis of 2-Benzyl-6-phenyl-2,6-diaza-spiro[3.3]heptane (a structural analog) begins with (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine. Treatment with tert-butoxide (t-BuOK) in THF at 70°C promotes cyclization, forming the spirocyclic core. Prolonged reaction times (>30 min) risk over-reduction, yielding des-chloro byproducts .

Key Steps :

  • Aldehyde intermediate preparation (e.g., 1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

  • Cyclization via t-BuOK in THF at 70°C for 90–120 min.

  • Purification by column chromatography (20–100% EtOAc in isohexanes) .

Reaction Conditions and Yields

Reaction Type Reagents Conditions Yield Source
Cyclization via t-BuOKt-BuOK (2.2–3.2 equiv) in THF70°C for 90–120 minHigh
Titanacyclobutane routeTitanacyclobutane, Br₂, benzylamine0°C to room temperature53–89%
Deprotection (TFA)TFA in dichloromethaneRoom temperature (preferred over HCl)Quantitative

Deprotection and Functionalization

The Boc group is typically removed under acidic conditions:

  • TFA in dichloromethane : Preferred due to stability of the spirocycle .

  • Avoid HCl : Causes ring opening, as observed in related compounds .

Following deprotection, the free amine can undergo further reactions, such as:

  • Reductive amination : Introduces additional substituents (e.g., aryl groups) .

  • Buchwald-Hartwig coupling : Used to introduce aryl groups in drug discovery applications .

Bioisostere Replacement

The diazaspiro[3.3]heptane core serves as a piperazine surrogate, enhancing conformational rigidity and solubility in drug molecules . For example, its incorporation into olaparib derivatives reduced off-target cytotoxicity .

Arene Amination

N-Boc-protected diazaspiro compounds are used as building blocks in arene amination reactions, yielding N-Boc-N'-aryl derivatives .

Stability and Limitations

  • Ring-opening risk : Acidic conditions (e.g., HCl) destabilize the spirocycle, necessitating careful deprotection .

  • Scalability : Titanacyclobutane routes enable gram-scale synthesis but require precise control over reaction temperatures .

Scientific Research Applications

Structural Characteristics and Synthesis

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane features a spirocyclic structure that provides conformational rigidity, which is beneficial for drug design. The synthesis of this compound typically involves multi-step procedures, including reductive amination and cyclization reactions. For example, the synthesis can begin from readily available aldehydes or ketones, followed by the introduction of the diazaspiro core through a series of reactions that may include Pd C-N cross-coupling methods .

Bioisosteric Replacement

The compound serves as a bioisostere for piperazine, a common motif in many pharmaceuticals. Research has demonstrated that substituting piperazine with 2,6-diazaspiro[3.3]heptane can enhance selectivity and reduce off-target effects in drug candidates. For instance, the replacement in olaparib (a PARP inhibitor) resulted in improved target selectivity while minimizing cytotoxicity in human cell cultures .

Enhanced Pharmacokinetic Properties

The incorporation of this compound into drug scaffolds has shown to improve solubility and stability. The rigid structure allows for better spatial arrangement of functional groups, which can be critical for receptor binding and activity . Furthermore, the compound's ability to undergo selective deprotection methods (e.g., using TFA or HCl) makes it versatile for further modifications in drug synthesis .

Development of Novel PARP Inhibitors

A study explored the development of new PARP inhibitors by integrating the diazaspiro structure into existing frameworks. The results indicated that compounds containing this scaffold exhibited significant inhibition of PARP-1 enzymatic activity with reduced side effects compared to traditional piperazine derivatives .

CompoundIC50 (nM)Remarks
Original Piperazine Derivative551.6High off-target effects
This compound452.8Improved selectivity

Exploration of Structure-Activity Relationships (SAR)

Another research effort focused on the SAR of various diazaspiro compounds, revealing that modifications at specific positions on the spirocycle could lead to enhanced biological activity against specific targets. The rigidity provided by the spiro structure was noted as advantageous for maintaining active conformations necessary for receptor interactions .

Mechanism of Action

The mechanism of action of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(a) Pharmacological Potential

  • This compound is prioritized in drug discovery due to its dual protective groups, enabling selective functionalization. In contrast, 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one (CAS 1349199-71-8) exhibits electrophilic reactivity at the ketone position, making it suitable for synthesizing protease inhibitors .
  • The dihydrochloride derivative (CAS 1223573-42-9) demonstrates enhanced aqueous solubility, facilitating its use in preclinical formulations targeting neurological disorders .

Critical Analysis and Challenges

  • Synthetic Complexity : Asymmetric synthesis of spirocyclic amines demands precise control over stereochemistry, often requiring chiral auxiliaries like tert-butylsulfinyl groups .
  • Purity Variability : Commercial samples of this compound report 95–97% purity, necessitating rigorous QC for reproducible results .

Biological Activity

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits biological activity primarily through its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to play significant roles in various physiological processes including vasodilation and inflammation modulation. Inhibition of sEH leads to increased levels of EETs, thereby enhancing their beneficial effects on cardiovascular health and reducing inflammation .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Cardiovascular Diseases : By inhibiting sEH, this compound may help manage hypertension and other cardiovascular conditions through enhanced vasodilation mediated by EETs .
  • Cancer : Research indicates that modifications of diazaspiro compounds can lead to reduced off-target effects and improved selectivity in cancer treatments. The incorporation of the diazaspiro structure has been linked to enhanced target selectivity in drug design, particularly in poly(ADP-ribose) polymerase (PARP) inhibitors .
  • Neurological Disorders : The modulation of EET levels may also have implications for neurological diseases where inflammation plays a key role. Increased EET levels could potentially protect against neuroinflammation and related damage .

Research Findings

Recent studies have highlighted the biological activity and potential applications of this compound:

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 (nM)Comments
This compoundPARP Inhibition551.6Reduced affinity compared to piperazine analogues
Various diazaspiro compoundssEH InhibitionNot specifiedEnhanced vasodilation effects observed
2,6-Diazaspiro[3.3]heptane derivativesRBP4 Antagonism452.8Significant reduction in plasma RBP4 levels

Case Studies

  • PARP Inhibitors : A study demonstrated that replacing the piperazine ring with a diazaspiro core significantly altered the binding affinity for PARP enzymes, suggesting a strategic advantage in drug design for cancer therapies. The compound exhibited an IC50 value indicating a marked reduction in activity compared to traditional scaffolds .
  • Vascular Studies : In vivo studies have shown that compounds similar to this compound can effectively lower blood pressure in hypertensive models by promoting vasodilation through sEH inhibition, highlighting their potential as therapeutic agents for cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step sequences involving spirocyclic ring formation and protective group chemistry. For example, intermediates like (S)-6-benzhydryl derivatives are prepared using LiAlH4 reduction in THF followed by tosyl chloride-mediated activation and NaH-driven cyclization (yields ~91%) . Deprotection of Boc groups is achieved via HCl in 1,4-dioxane (95% yield) . Key variables include stoichiometry of reducing agents (LiAlH4), temperature control during cyclization, and solvent polarity for Boc removal.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Characterization relies on 1H/13C NMR to confirm spirocyclic geometry and substituent orientation. For instance, distinct proton signals at δ 4.48–4.44 ppm (m, 3H) and δ 3.77–3.66 ppm (m, 3H) confirm the diazaspiro scaffold . HRMS validates molecular weight (e.g., [M+H]+ at 445.2310 for related analogs) . Polarimetry ([α]20D values, e.g., -22.00 for chiral intermediates) is critical for stereochemical validation .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries like tert-butylsulfinyl groups are employed to control stereochemistry. For example, (R)-tert-butylsulfinyl intermediates (e.g., compound 4n) exhibit defined optical rotation ([α]20D = -7.00) and diastereomeric purity via LiAlH4-mediated reduction . Enantiomeric resolution can be enhanced using chiral HPLC or recrystallization in solvents like MeOH/EtOAC, guided by NMR splitting patterns and polarimetry.

Q. What are the stability profiles of this compound under acidic or basic conditions, and how does this impact purification?

  • Methodological Answer : The Boc group is labile under acidic conditions (e.g., HCl in 1,4-dioxane), necessitating controlled reaction times (<2 hrs) to avoid decomposition . Under basic conditions (e.g., NaH), the benzyl group remains stable, but spirocyclic ring strain may lead to byproducts. Purification via silica gel chromatography (hexane/EtOAc gradients) is recommended, with TLC monitoring to isolate intact products.

Q. How do steric and electronic effects of substituents (e.g., benzyl vs. benzhydryl) influence the reactivity of 2,6-diazaspiro[3.3]heptane scaffolds?

  • Methodological Answer : Bulky benzhydryl groups (e.g., in compound 5) sterically shield the spirocyclic core, reducing side reactions during functionalization . Electron-withdrawing substituents (e.g., fluorophenyl in analog 4o) alter electron density at the nitrogen centers, affecting nucleophilic reactivity. Comparative kinetic studies using 19F NMR or Hammett plots can quantify these effects .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported NMR shifts for this compound analogs?

  • Methodological Answer : Variations in NMR data (e.g., δ 7.45–7.13 ppm for aromatic protons in 4n vs. δ 7.49–7.07 ppm in 5) may arise from solvent polarity (CDCl3 vs. DMSO-d6) or temperature . Validate assignments via 2D NMR (COSY, HSQC) and cross-reference crystallographic data (if available). Reproduce syntheses using identical conditions to isolate solvent/temperature artifacts.

Experimental Design Considerations

Q. What strategies mitigate racemization during the synthesis of chiral 2,6-diazaspiro[3.3]heptane derivatives?

  • Methodological Answer : Low-temperature reactions (<0°C) and aprotic solvents (THF, DCM) minimize racemization. Use of chiral sulfinyl auxiliaries (e.g., in 4n) ensures configuration retention during reductions . Monitor ee via chiral stationary phase HPLC with UV/ORD detection, correlating results with polarimetry .

Advanced Analytical Workflows

Q. How can computational modeling (e.g., DFT) predict the conformational flexibility of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map energy minima of the spirocyclic core. Compare calculated 13C NMR shifts with experimental data (e.g., δ 165.9 ppm for carbonyl groups) to validate models . Molecular dynamics simulations in implicit solvents (e.g., MeOH) can predict steric interactions during ligand binding.

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